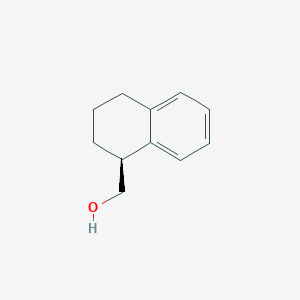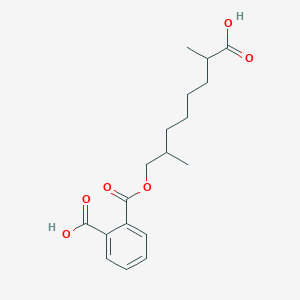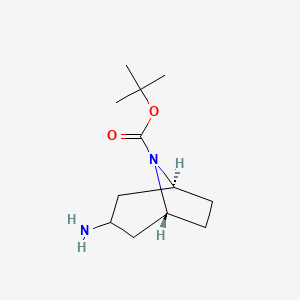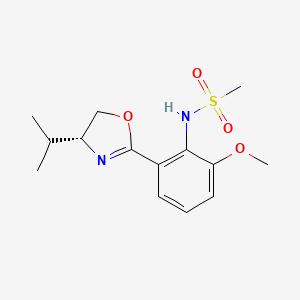![molecular formula C₁₃H₂₀ClN₅O₄ B1144905 N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N'-nitro-guanidine CAS No. 155802-59-8](/img/new.no-structure.jpg)
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N'-nitro-guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine is a chemical compound known for its applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a diethoxyethyl group, and a nitro-guanidine moiety. These structural features contribute to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine typically involves multiple steps. One common method includes the reaction of 6-chloro-3-pyridinecarboxaldehyde with diethoxyethylamine to form an intermediate, which is then reacted with nitroguanidine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反应分析
Types of Reactions
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The chloropyridinyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a wide range of substituted pyridinyl derivatives.
科学研究应用
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its biological activity, particularly its role as an insecticide. It is effective against a wide range of insect pests, making it valuable in agricultural research.
Medicine: Research is ongoing to explore its potential medicinal properties, including its effects on specific biological pathways and its potential use in drug development.
Industry: In the industrial sector, this compound is used in the formulation of insecticides and other agrochemical products.
作用机制
The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine involves its interaction with specific molecular targets in insects. It primarily acts on the nervous system of insects, binding to nicotinic acetylcholine receptors and disrupting normal neural transmission. This leads to paralysis and eventual death of the insect. The compound’s effectiveness is due to its high affinity for these receptors and its ability to penetrate the insect’s nervous system.
相似化合物的比较
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action but different structural features.
Nitenpyram: Shares some structural similarities and is also used as an insecticide.
Thiamethoxam: Another compound in the same class with comparable insecticidal properties.
Uniqueness
N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyethyl group, in particular, differentiates it from other neonicotinoids, potentially offering different pharmacokinetic and dynamic profiles.
This detailed article provides a comprehensive overview of N-[(6-Chloro-3-pyridinyl)methyl]-N-(2,2-diethoxyethyl)-N’-nitro-guanidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
155802-59-8 |
|---|---|
分子式 |
C₁₃H₂₀ClN₅O₄ |
分子量 |
345.78 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)
![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

